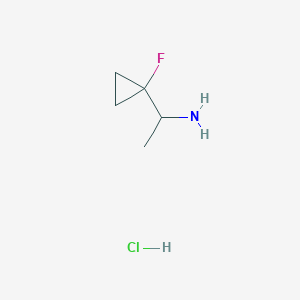

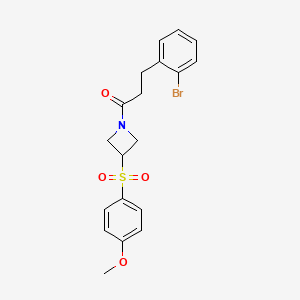

![molecular formula C9H8N2O2 B2944166 Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1891207-34-3](/img/structure/B2944166.png)

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate” is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has a CAS Number of 1891207-34-3 and a molecular weight of 176.17 . This compound is part of the pyrrolopyrazine family, which has been isolated from various sources such as plants, microbes, soil, and marine life .

Molecular Structure Analysis

The molecular structure of “Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate” includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 .Aplicaciones Científicas De Investigación

Antioxidative Activity

Heterocyclic compounds like pyrroles, which are closely related to pyrrolo[1,2-a]pyrazine derivatives, exhibit significant antioxidative activity. Pyrroles, for instance, showed remarkable antioxidant activity among various heterocyclic compounds tested in Maillard reaction products. This suggests potential applications in food chemistry and preservation (Yanagimoto et al., 2002).

Synthesis and Chemical Properties

- The synthesis of 3-substituted 1-methylpyrrolo[1,2-a]pyrazines has been achieved through microwave-promoted methods. This technique indicates the potential for efficient production of these compounds, which can have various applications in chemical and pharmaceutical research (Alfonsi et al., 2009).

- Acylation of pyrrolo[1,2-a]pyrazines with acetic anhydride and various acid chlorides has been explored, revealing insights into the chemical properties and potential modifications of these compounds (Terenin et al., 2008).

Formation Mechanisms

Studies have investigated the mechanisms behind the formation of pyrroles and pyrazines in non-enzymic browning reactions, which are crucial in understanding their roles in various biological and chemical processes (Milić & Piletić, 1984).

Synthesis of Derivatives

- Pyrrolo[1,2-a]pyrazine derivatives have been synthesized through different chemical reactions, offering insights into the versatility and potential applications of these compounds in drug development and other areas of chemistry (Menges et al., 2013).

- The formation of pyrazines and novel pyrroles in Maillard model systems has been explored, contributing to our understanding of flavor formation and other chemical properties of these compounds (Adams et al., 2008).

Direcciones Futuras

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

methyl pyrrolo[1,2-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPPGBJSXRQULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN2C1=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

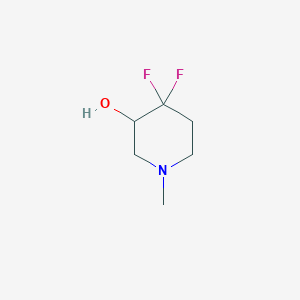

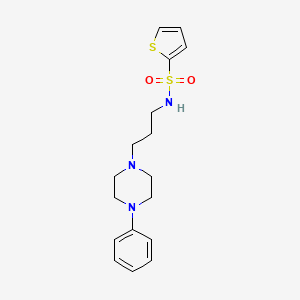

![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)

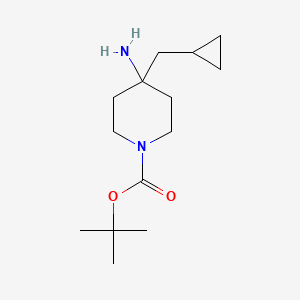

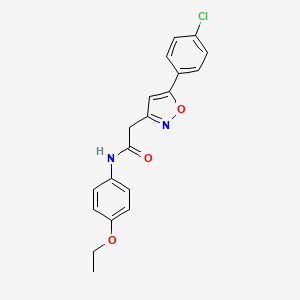

![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)

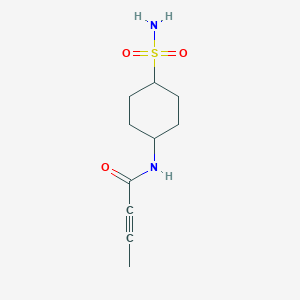

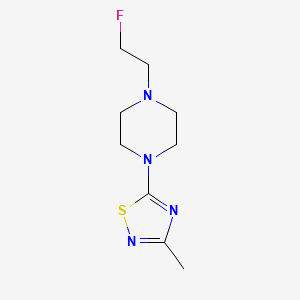

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)